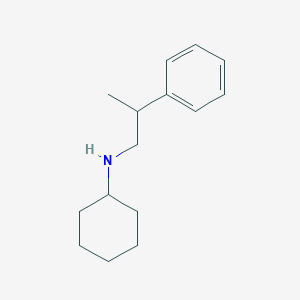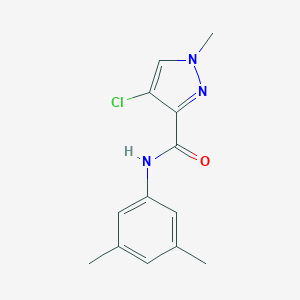![molecular formula C20H16BrN7O3 B267921 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BRDMT, is a chemical compound that has shown potential in scientific research applications. This compound has a unique structure that makes it an interesting subject of study for researchers in various fields.
Wirkmechanismus
The mechanism of action of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but studies have shown that it interacts with certain proteins in the body, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have anti-inflammatory and antioxidant effects. Additionally, studies have shown that 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the lab is its unique structure, which makes it an interesting subject of study for researchers. Additionally, the compound has shown promise in various scientific research applications, which makes it a valuable tool for researchers in different fields. However, one of the limitations of studying 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is the complexity of its synthesis, which can make it difficult to obtain the compound in large quantities.
Zukünftige Richtungen
There are many future directions for research on 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research is in the development of new cancer treatments based on the compound. Researchers are also exploring the use of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the mechanism of action of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, which could lead to new insights into cellular signaling pathways and the development of new drugs.
Synthesemethoden
The synthesis of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves multiple steps. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the final product. The synthesis method for 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is still being optimized, and researchers are exploring new ways to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has shown promise in treating other diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C20H16BrN7O3 |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16BrN7O3/c1-30-12-7-8-13(14(9-12)31-2)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |
InChI-Schlüssel |
VMMMDZQRDYVQEY-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)OC |
SMILES |
COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)


![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)


![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)